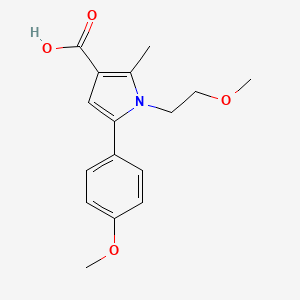

1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

Overview

Description

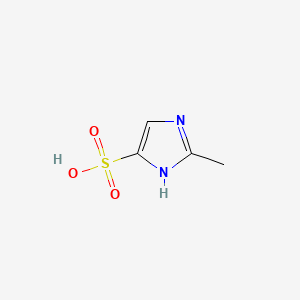

The compound you mentioned is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also has methoxy (OCH3) and carboxylic acid (COOH) functional groups, which can influence its reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method. The methoxy and carboxylic acid groups could be added through various reactions, such as nucleophilic substitution or acylation .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrrole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The methoxy groups might be involved in nucleophilic substitution reactions, and the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make it more soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the substance .Scientific Research Applications

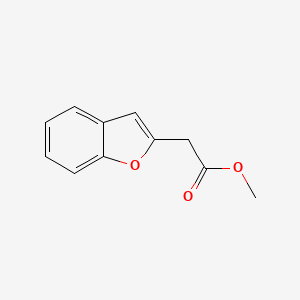

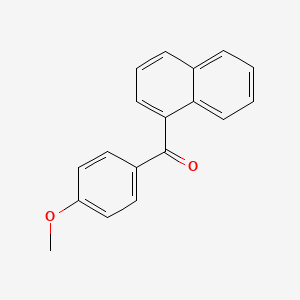

- Boronic acids and their esters, including methoxyphenylacetic acid, are considered for designing new drugs and drug delivery devices. They serve as boron carriers suitable for neutron capture therapy . However, their stability in water is marginal, and hydrolysis can occur. Researchers must carefully consider these compounds for pharmacological purposes .

- Methoxyphenylacetic acid derivatives have been utilized in hydromethylation reactions . These reactions involve the addition of a methyl group to an alkene. The protodeboronation of alkyl boronic esters, including those derived from methoxyphenylacetic acid, plays a crucial role in achieving formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but previously unknown .

- Methoxyphenylacetic acid derivatives can be used in organic synthesis. Researchers have explored their reactivity and functionalization to create novel compounds with specific properties. These studies contribute to the development of new synthetic methodologies and potential applications .

- Investigating the reactivity and stability of methoxyphenylacetic acid derivatives is essential for medicinal chemistry. Researchers study their behavior under different conditions, including pH variations, to understand their potential as drug candidates or delivery agents .

- Methoxyphenylacetic acid derivatives may find applications in chemical biology. By modifying their structure, researchers can probe biological processes, study enzyme inhibition, or develop tools for cellular imaging and tracking .

- The stability and reactivity of methoxyphenylacetic acid derivatives are relevant to materials science. These compounds could be incorporated into materials for specific functions, such as drug-releasing polymers or responsive coatings .

Drug Design and Delivery

Hydromethylation Reactions

Organic Synthesis

Medicinal Chemistry

Chemical Biology

Materials Science

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-11-14(16(18)19)10-15(17(11)8-9-20-2)12-4-6-13(21-3)7-5-12/h4-7,10H,8-9H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDHQGWOYLNPAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CCOC)C2=CC=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B3022437.png)

![4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B3022440.png)

![[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B3022452.png)

![{[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B3022453.png)

![3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid](/img/structure/B3022455.png)